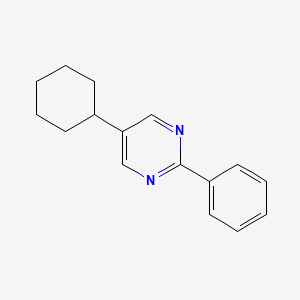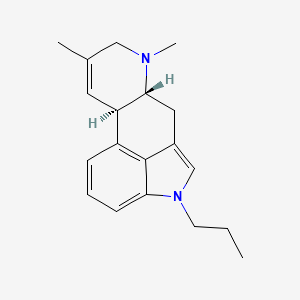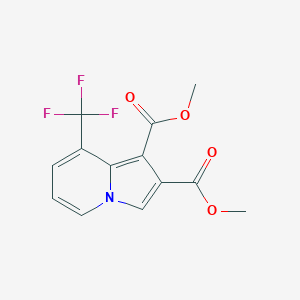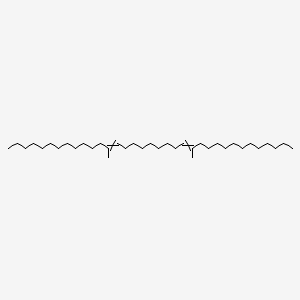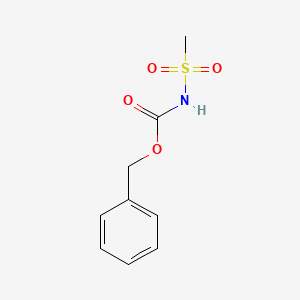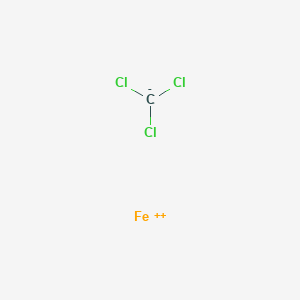
Iron(2+);trichloromethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+);trichloromethane, also known as ferrous chloride and chloroform, is a compound that combines iron in its +2 oxidation state with trichloromethane (CHCl₃). Iron(2+) is a common oxidation state of iron, often found in various industrial and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Laboratory Preparation
From Ethanol: Chloroform can be synthesized by the distillation of ethanol with moist bleaching powder.
From Acetone: Similarly, acetone can be chlorinated to form trichloroacetone, which is then hydrolyzed to produce chloroform.
-
Industrial Production Methods
Chlorination of Methane: Methane is chlorinated at high temperatures (around 400°C) to produce a mixture of chlorinated methanes, including chloroform.
From Chloral Hydrate: Pure chloroform is produced by distilling a mixture of chloral hydrate and a strong solution of sodium or potassium hydroxide.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation and Reduction
-
Substitution
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, chlorine.
Reducing Agents: Zinc, hydrochloric acid.
Nucleophiles: Hydroxide ions, ammonia.
Major Products
Oxidation of Iron(2+): Iron(3+) compounds.
Reduction of Chloroform: Dichloromethane.
Substitution Reactions: Various substituted methanes.
Scientific Research Applications
Iron(2+);trichloromethane has diverse applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biological samples for microscopy.
Medicine: Historically used as an anesthetic, though its use has declined due to toxicity concerns.
Industry: Utilized as a solvent in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of iron(2+);trichloromethane involves:
Comparison with Similar Compounds
Similar Compounds
Dichloromethane (CH₂Cl₂): Similar solvent properties but less toxic than chloroform.
Tetrachloromethane (CCl₄): Used as a solvent but more toxic and environmentally harmful.
Uniqueness
Trichloromethane: Historically significant as an anesthetic and solvent, though its use has declined due to safety concerns.
Conclusion
Iron(2+);trichloromethane is a compound with significant historical and scientific importance. Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility. safety concerns, particularly regarding the toxicity of chloroform, have led to the development of safer alternatives.
Properties
CAS No. |
90143-35-4 |
|---|---|
Molecular Formula |
CCl3Fe+ |
Molecular Weight |
174.21 g/mol |
IUPAC Name |
iron(2+);trichloromethane |
InChI |
InChI=1S/CCl3.Fe/c2-1(3)4;/q-1;+2 |
InChI Key |
LTAZECYKPLFRGQ-UHFFFAOYSA-N |
Canonical SMILES |
[C-](Cl)(Cl)Cl.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


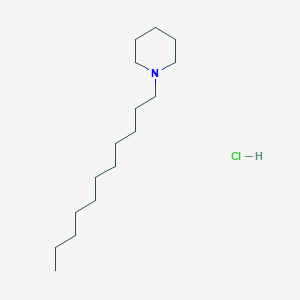

![N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine](/img/structure/B14375381.png)
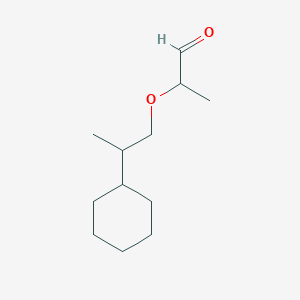
![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
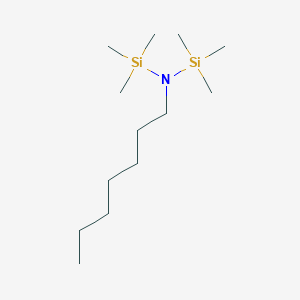
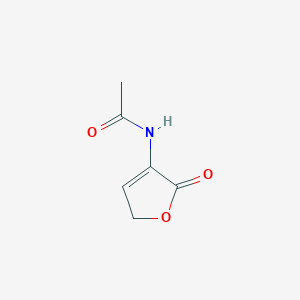
![1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14375412.png)
